molecular formula C2H5NO2<br>C2H5ONO B085821 Ethyl nitrite CAS No. 109-95-5

Ethyl nitrite

Cat. No.: B085821
CAS No.: 109-95-5
M. Wt: 75.07 g/mol
InChI Key: QQZWEECEMNQSTG-UHFFFAOYSA-N
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Description

Ethyl nitrite is an organic compound with the chemical formula C₂H₅NO₂. It is an alkyl nitrite and is known for its use in traditional remedies and as a reagent in organic synthesis. This compound is a colorless to yellow liquid with a pleasant odor and is highly volatile .

Mechanism of Action

Target of Action

Ethyl nitrite, an alkyl nitrite with the chemical formula C2H5NO2 , primarily targets the hemoglobin in red blood cells.

Mode of Action

The mode of action of this compound involves its conversion to nitric oxide (NO) and other bioactive nitrogen oxides . This conversion is facilitated by various nitrite reductase enzymes along a physiological oxygen and pH gradient . Nitric oxide is a potent vasodilator, meaning it helps to widen blood vessels, improving blood flow and reducing blood pressure .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitrate-nitrite-nitric oxide pathway . In this pathway, nitrate is reduced to nitrite, which is then further reduced to nitric oxide . This pathway is particularly active under hypoxic conditions, when nitric oxide formation from nitrite is greatly enhanced .

Pharmacokinetics

It is known that this compound is highly volatile and has a faint smell . This means it can be easily inhaled without realizing, potentially leading to a high dose exposure . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the formation of methemoglobin, which can lead to methemoglobinemia . Methemoglobinemia is a condition characterized by an elevated level of methemoglobin in the blood, which can lead to tissue hypoxia . Symptoms can range from mild (headache, fatigue, dizziness) to severe (seizures, coma, death), depending on the concentration of methemoglobin in the blood .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive substances or certain metal ions can affect the rate of nitrite reduction . Additionally, the pH and oxygen concentration of the environment can impact the conversion of nitrite to nitric oxide . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Ethyl nitrite can be synthesized through the reaction of ethanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the formation of this compound without significant side reactions. The general reaction is as follows:

C2H5OH+HNO2C2H5ONO+H2O\text{C}_2\text{H}_5\text{OH} + \text{HNO}_2 \rightarrow \text{C}_2\text{H}_5\text{ONO} + \text{H}_2\text{O} C2​H5​OH+HNO2​→C2​H5​ONO+H2​O

In industrial settings, this compound can be produced by passing ethanol vapor over a catalyst in the presence of nitrogen oxides. This method allows for continuous production and efficient separation of the product .

Chemical Reactions Analysis

Ethyl nitrite undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl nitrite has several applications in scientific research:

Comparison with Similar Compounds

Ethyl nitrite is similar to other alkyl nitrites, such as mthis compound, isopropyl nitrite, and butyl nitrite. These compounds share similar chemical properties and reactivity but differ in their physical properties and specific applications. For example:

This compound is unique in its historical use in traditional remedies and its specific applications in organic synthesis.

Properties

IUPAC Name

ethyl nitrite
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InChI

InChI=1S/C2H5NO2/c1-2-5-3-4/h2H2,1H3
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InChI Key

QQZWEECEMNQSTG-UHFFFAOYSA-N
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Canonical SMILES

CCON=O
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Molecular Formula

C2H5ONO, C2H5NO2
Record name ETHYL NITRITE, SOLUTION
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DSSTOX Substance ID

DTXSID9046574
Record name Ethyl nitrite
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Molecular Weight

75.07 g/mol
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Physical Description

Ethyl nitrite, solution appears as a clear colorless to yellow liquid with a pleasant odor. Flammable over a wide range of vapor-air concentrations. Flash point -31 °F. Less dense than water and insoluble in water. Vapors are heavier than air and narcotic in high concentrations. Produces toxic oxides of nitrogen during combustion., Colorless to yellowish liquid with a rum-like odor; [HSDB], Liquid
Record name ETHYL NITRITE, SOLUTION
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Boiling Point

63 °F at 760 mmHg (USCG, 1999), 17 °C
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Flash Point

-31 °F (USCG, 1999), -31 °F (-35 °C) (CLOSED CUP)
Record name ETHYL NITRITE, SOLUTION
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Solubility

Slightly soluble in water; decomposes in water; miscible with alcohol, ether
Record name ETHYL NITRITE
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Density

0.9 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.90 @ 15 °C/15 °C
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Vapor Density

2.6
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Vapor Pressure

620.0 [mmHg]
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Mechanism of Action

THE REACTIONS OF HUMAN HEMOGLOBIN WITH SODIUM NITRITE AND ETHYL NITRITE IN DEOXYGENATED MEDIA HAVE BEEN EXAMINED IN KINETIC DETAIL. ETHYL NITRITE REACTS WITH HEMOGLOBIN AT RATES THAT ARE AT LEAST 10 TIMES SLOWER THAN THOSE EXTRAPOLATED FOR NITROUS ACID, & HYDROLYSIS OF ALKYL NITRITE IS NOT COMPETITIVE WITH OXIDATION OF HEMOGLOBIN. THE EXPERIMENTAL RESULTS ARE INTERPRETED TO DESCRIBE ALKYL NITRITE, AND PRESUMABLY, NITROUS ACID ASSOCIATION WITH HEMOGLOBIN FOLLOWED BY RATE-LIMITED ELECTRON TRANSFER RESULTING IN NITRIC OXIDE AND ALKOXIDE (OR HYDROXIDE) PRODN. PROTON TRANSFER RESULTING IN ALC (OR WATER) FORMATION OCCURS SUBSEQUENT TO THE RATE-LIMITING STEP AS DO REACTIONS OF HEMOGLOBIN WITH NITRIC OXIDE., THE REACTION OF HUMAN HEMOGLOBIN AND SPERM WHALE MYOGLOBIN UNDER AEROBIC CONDITIONS WITH ETHYL NITRITE HAVE BEEN EXAMINED. ETHYL NITRITE CONVERTS TWO EQUIVALENTS OF OXYHEMOGLOBIN TO THEIR OXIDIZED COUNTERPARTS WITH CONCURRENT PRODN OF ONE EQUIVALENT OF MOLECULAR OXYGEN, NITRATE ION, & ETHYL ALCOHOL.
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Color/Form

Colorless or yellowish, clear liquid

CAS No.

109-95-5
Record name ETHYL NITRITE, SOLUTION
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Melting Point

-58 °F (USCG, 1999), FP: -58 °F= -50 °C= 233 deg K
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Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl nitrite
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